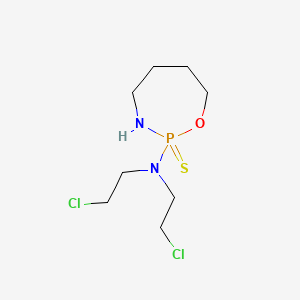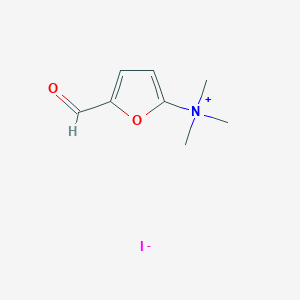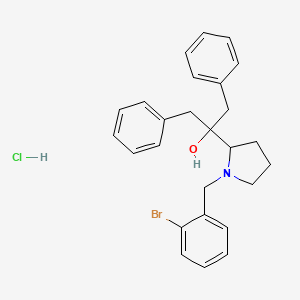
5,7-Dihydroxy-4-trifluoromethylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-4-trifluoromethylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4-trifluoromethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions often include:
Catalyst: Lewis acids such as aluminum chloride or zinc chloride.
Solvent: Organic solvents like ethanol or acetone.
Temperature: Typically conducted at elevated temperatures around 50-100°C.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydroxy-4-trifluoromethylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-4-trifluoromethylcoumarin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5,7-Dihydroxy-4-trifluoromethylcoumarin exerts its effects involves several molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-trifluoromethylcoumarin: Similar structure but lacks the additional hydroxyl group at the 5-position.
6,7-Dihydroxy-4-trifluoromethylcoumarin: Similar structure but with hydroxyl groups at different positions.
Uniqueness
5,7-Dihydroxy-4-trifluoromethylcoumarin is unique due to the specific positioning of its hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure enhances its fluorescence, making it a valuable tool in various applications .
Eigenschaften
CAS-Nummer |
82747-44-2 |
|---|---|
Molekularformel |
C10H5F3O4 |
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
5,7-dihydroxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-3-8(16)17-7-2-4(14)1-6(15)9(5)7/h1-3,14-15H |
InChI-Schlüssel |
DALYRRPJXJRAAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
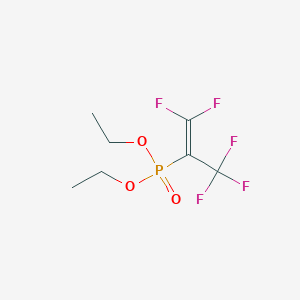
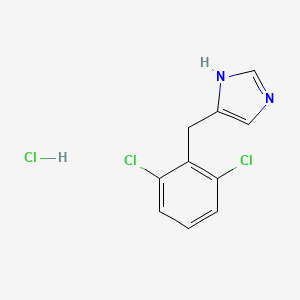
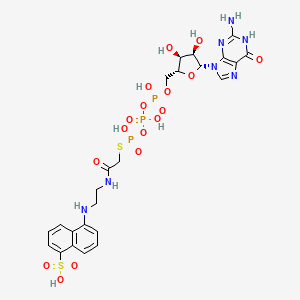

![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
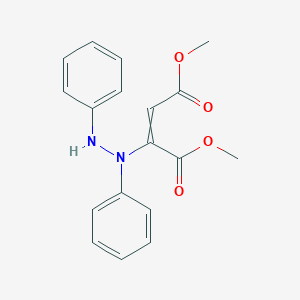
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
